molecular formula C21H19BrN4O3 B2952042 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207006-67-4

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2952042
CAS RN: 1207006-67-4
M. Wt: 455.312
InChI Key: XOKFQYBUCJUWPA-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound you mentioned appears to contain a quinazoline and an oxadiazole ring, which are both heterocyclic compounds .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents, stability under different conditions, and its behavior in solution .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Anticancer Activity

The structural complexity of this compound, particularly the presence of the oxadiazole and quinazoline moieties, indicates it may have applications in anticancer research. Compounds with similar structures have been synthesized and tested for their in vitro anticancer activity against various human cancer cell lines . The presence of a bromophenyl group could also suggest potential in molecular docking studies related to cancer therapy.

Multicomponent Reactions (MCRs)

The compound’s structure is conducive to participating in multicomponent reactions, which are valuable in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Indole-based compounds, which share some structural similarities, have been extensively used in MCRs to create various organic compounds with significant biological and pharmaceutical activities .

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a core part of organic chemistry and pharmaceuticals. The oxadiazole and quinazoline rings in the compound suggest it could be a precursor or intermediate in the synthesis of novel heterocyclic compounds, which are often pursued for their therapeutic potential .

Molecular Docking Studies

Given the structural features of the compound, it could be used in molecular docking studies to predict the interaction with various biological targets. This is particularly relevant in the design of new drugs, where understanding the interaction at the molecular level can significantly impact the development of more effective pharmaceuticals .

Development of Chemotherapeutic Agents

The compound’s structure, which includes a bromophenyl group, may make it a candidate for the development of new chemotherapeutic agents. The need for new agents is high due to the side effects and resistance associated with current treatments. Its potential efficacy and toxicity could be explored through in vitro studies .

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could involve binding to specific receptors, inhibiting specific enzymes, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and safety precautions that need to be taken while handling it .

properties

IUPAC Name

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-2-3-4-10-26-20(27)16-9-8-14(12-17(16)23-21(26)28)19-24-18(25-29-19)13-6-5-7-15(22)11-13/h5-9,11-12H,2-4,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKFQYBUCJUWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

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